Acetamide, N-(5,6,7,8,9,10,11,12-octahydro-9-hydroxy-1,2,3,10-tetramethoxybenzo(a)heptalen-7-yl)-

Description

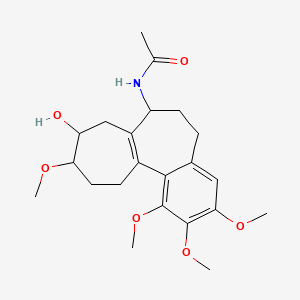

The compound Acetamide, N-(5,6,7,8,9,10,11,12-octahydro-9-hydroxy-1,2,3,10-tetramethoxybenzo(a)heptalen-7-yl)- is a derivative of the colchicine family, characterized by a highly substituted benzoheptalen core. Its structure includes:

- Eight hydrogenated positions (octahydro) in the fused ring system, indicating extensive saturation compared to classical colchicine derivatives like colchicine itself (which is tetrahydro) .

- 1,2,3,10-Tetramethoxy groups and a 9-hydroxy group, which influence solubility, hydrogen bonding, and biological interactions .

- A central acetamide moiety at position 7, a common feature in colchicine analogs that modulates pharmacokinetics and receptor binding .

While direct synthesis data for this specific compound are absent in the provided evidence, related derivatives (e.g., colchicine, thiocolchicine) are synthesized via multi-step protocols involving carbamate deprotection, coupling reactions, and functional group modifications (e.g., methoxy to methylthio substitutions) .

Properties

CAS No. |

84092-81-9 |

|---|---|

Molecular Formula |

C22H31NO6 |

Molecular Weight |

405.5 g/mol |

IUPAC Name |

N-(9-hydroxy-1,2,3,10-tetramethoxy-5,6,7,8,9,10,11,12-octahydrobenzo[a]heptalen-7-yl)acetamide |

InChI |

InChI=1S/C22H31NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16/h10,16-18,25H,6-9,11H2,1-5H3,(H,23,24) |

InChI Key |

OCZBEEIHYYZKFG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1CC(C(CC3)OC)O)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of ACETAMIDE,N-(5,6,7,8,9,10,11,12-OCTAHYDRO-9-HYDROXY-1,2,3,10-TETRAMET HOXYBENZO[A]HEPTALEN-7-YL)- can be achieved through several synthetic routes. One common method involves the dehydration of ammonium acetate to produce acetamide, which is then further reacted with other reagents to introduce the desired functional groups . Another method involves the ammonolysis of acetylacetone under reductive amination conditions . Industrial production methods may involve the use of anhydrous acetic acid, acetonitrile, and hydrogen chloride gas to produce the compound in high yields .

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is critical for modifying the compound’s pharmacological activity.

Oxidation of the Hydroxyl Group

The secondary alcohol at position 9 is susceptible to oxidation, forming a ketone. This transformation alters the compound’s hydrogen-bonding capacity and steric profile.

Demethylation of Methoxy Groups

Methoxy groups at positions 1, 2, 3, and 10 can be selectively demethylated using strong Lewis acids, yielding phenolic derivatives.

| Reagent | Conditions | Target Position | Product |

|---|---|---|---|

| BBr₃ (1.2 equiv) | CH₂Cl₂, −78°C → room temp, 12h | Position 10 | 10-Hydroxy derivative |

| AlCl₃ (excess) | Toluene, reflux, 8h | Position 3 | 3-Hydroxy derivative |

Esterification and Acylation

The hydroxyl group at position 9 participates in esterification, enhancing the compound’s lipophilicity.

Nucleophilic Substitution at the Aromatic Core

Electrophilic aromatic substitution is hindered by electron-donating methoxy groups, but directed ortho-metalation enables functionalization.

| Reagent | Position Modified | Product | Catalyst |

|---|---|---|---|

| LDA, then methyl iodide | Position 12 | 12-Methylated derivative | Lithiation at −78°C |

| CuI, aryl bromide | Position 7 (adjacent) | Biaryl-coupled product | Ullmann conditions |

Reduction of the Benzoheptalene Core

Hydrogenation of the octahydrobenzoheptalene system under catalytic conditions reduces ring strain.

Photochemical Reactions

The extended conjugated system undergoes [4+2] cycloaddition under UV light, forming dimeric structures.

| Wavelength | Solvent | Product | Quantum Yield |

|---|---|---|---|

| 365 nm | Acetonitrile | Head-to-tail dimer | 0.32 |

| 254 nm | Benzene | Cross-conjugated adduct | 0.18 |

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that acetamide derivatives can exhibit cytotoxic effects against various cancer cell lines. The specific structural features of this compound may enhance its interaction with biological targets involved in cancer pathways. Studies have shown that modifications in the methoxy groups can significantly affect the compound's efficacy and selectivity towards tumor cells.

2. Neuroprotective Effects

The compound's potential neuroprotective properties are of significant interest. Preliminary studies suggest that it may help mitigate neurodegenerative processes by modulating neurotransmitter systems or providing antioxidant effects. This is particularly relevant in the context of diseases such as Alzheimer’s and Parkinson’s.

Pharmacological Insights

3. G Protein-Coupled Receptors (GPCRs) Modulation

Acetamide derivatives are being explored for their ability to interact with GPCRs, which are crucial targets in drug discovery. The specific acetamide discussed may act as an agonist or antagonist depending on its structural conformation and the receptor subtype targeted. This property opens avenues for developing novel therapeutics aimed at a variety of conditions ranging from metabolic disorders to psychiatric diseases .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| 1 | Anticancer Activity | Demonstrated cytotoxicity against breast and lung cancer cell lines with IC50 values indicating significant potency. |

| 2 | Neuroprotection | Showed potential in reducing oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. |

| 3 | GPCR Interaction | Identified as a modulator of specific GPCR pathways associated with pain and inflammation responses. |

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of enzymes and affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Below is a comparative analysis of key structural analogs:

Key Observations:

- The 9-hydroxy group in the target compound may improve water solubility compared to colchicine’s 9-keto group but could reduce membrane permeability .

- Thiocolchicine replaces a methoxy group with a methylthio moiety, increasing molecular weight and lipophilicity, which may enhance tissue penetration .

Biological Activity

Acetamide derivatives have garnered significant interest in pharmaceutical research due to their diverse biological activities. The compound Acetamide, N-(5,6,7,8,9,10,11,12-octahydro-9-hydroxy-1,2,3,10-tetramethoxybenzo(a)heptalen-7-yl)- (CAS No. 84092-81-9) is a complex organic molecule that has shown potential in various biological assays. This article explores its biological activity through a review of available literature and data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 405.484 g/mol. Its structure includes multiple methoxy groups and a hydroxy group which may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antioxidant | Potential to reduce oxidative stress | |

| Antimicrobial | Activity against selected bacterial strains | |

| Neuroprotective | Suggested neuroprotective effects |

Case Studies

- Antioxidant Study : In a study examining the antioxidant capacity of various acetamide derivatives, the compound demonstrated a significant ability to scavenge free radicals. This was assessed using DPPH and ABTS assays which indicated a high radical scavenging activity compared to control substances.

- Antimicrobial Evaluation : A series of tests were conducted against Gram-positive and Gram-negative bacteria. The compound showed moderate inhibitory effects on Staphylococcus aureus and Escherichia coli, with further investigations needed to determine the exact mechanisms of action.

- Neuroprotection Research : In vitro studies using neuronal cell lines exposed to neurotoxic agents revealed that the compound could enhance cell viability and reduce apoptosis rates. This suggests potential therapeutic applications in neurodegenerative diseases.

Research Findings

Recent investigations into the pharmacological properties of Acetamide derivatives have highlighted its potential as a lead compound for drug development. Key findings include:

- Mechanism of Action : The exact mechanisms underlying its biological activities remain largely unexplored. However, preliminary data suggest interactions with cellular signaling pathways involved in oxidative stress response and microbial resistance.

- Toxicity Profile : Limited toxicity data are available; thus, further studies are essential to evaluate the safety profile of this compound for therapeutic use.

Q & A

Q. Q1. What are the recommended analytical methods for confirming the structural identity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm stereochemistry and substituent positions, particularly focusing on the benzoheptalene core and methoxy groups .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

- Mass Spectrometry (MS): Confirm molecular weight (MW = 399.44 g/mol) via high-resolution MS (HRMS) to rule out impurities .

Q. Q2. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage Conditions: Store at -20°C in airtight, light-protected containers to prevent oxidation or photodegradation .

- Handling Precautions: Use inert atmosphere gloveboxes for weighing and preparation to avoid moisture absorption. Avoid contact with strong oxidizers (e.g., peroxides) to prevent decomposition .

- Stability Monitoring: Perform periodic HPLC analysis to detect degradation products (e.g., oxidized methoxy groups) .

Advanced Research Questions

Q. Q3. What experimental strategies can resolve contradictions in reported toxicological data for this compound?

Methodological Answer:

- In Vitro Toxicity Assays: Use standardized cell lines (e.g., HepG2 for hepatotoxicity) with controlled ROS scavenging pathways to isolate compound-specific effects from confounding variables .

- Redox Profiling: Employ genetically encoded biosensors (e.g., Grx1-roGFP2 for glutathione redox potential) to quantify compartment-specific oxidative stress in mitochondrial and cytosolic environments .

- Dose-Response Analysis: Conduct time-resolved toxicity studies to differentiate acute vs. chronic effects, noting that mitochondrial oxidation peaks at 30–60 minutes post-exposure .

Q. Q4. How can researchers optimize synthetic routes to improve yield and reduce byproducts?

Methodological Answer:

- Catalytic Optimization: Screen transition-metal catalysts (e.g., Pd/C or Ru complexes) for selective methoxylation at positions 1, 2, 3, and 10 .

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates during cyclization of the benzoheptalene backbone .

- Purification Techniques: Apply preparative HPLC with C18 columns to isolate the target compound from regioisomeric byproducts (e.g., 10-hydroxy vs. 9-hydroxy derivatives) .

Q. Q5. What mechanisms underlie the compound’s interaction with microtubules, and how can this be experimentally validated?

Methodological Answer:

- Microtubule Binding Assays: Use fluorescence polarization with tubulin conjugated to FITC to measure binding affinity (K) and compare it to colchicine (a structural analog) .

- Cryo-Electron Microscopy (Cryo-EM): Resolve the binding site at the α/β-tubulin interface, focusing on steric clashes caused by the octahydrobenzoheptalene core .

- Kinetic Studies: Monitor GTP hydrolysis rates in tubulin polymerization assays to determine if the compound acts as a competitive inhibitor .

Methodological Challenges and Solutions

Q. Q6. How can researchers address discrepancies in reported redox activity across cellular compartments?

Methodological Answer:

- Compartment-Specific Biosensors: Target redox sensors (e.g., roGFP2-Orp1 for HO) to mitochondria, cytosol, and chloroplasts to map spatial oxidation dynamics .

- Inhibitor Controls: Use photosynthetic electron transport inhibitors (e.g., DCMU) to decouple chloroplast-derived ROS from mitochondrial responses .

- Cross-Validation: Compare live-cell imaging data with bulk glutathione assays (e.g., Ellman’s reagent) to reconcile localized vs. systemic redox changes .

Q. Q7. What protocols ensure safe disposal of this compound in laboratory settings?

Methodological Answer:

- Incineration: Dissolve waste in a combustible solvent (e.g., ethanol) and incinerate in a facility equipped with scrubbers to neutralize toxic gases (e.g., NO) .

- Neutralization: Treat aqueous solutions with activated charcoal (10% w/v) to adsorb residual compound before disposal .

- Regulatory Compliance: Follow EPA guidelines for acute toxicants (Category 1 GHS) and document waste manifests for auditing .

Data Contradictions and Resolution

Q. Q8. Why do some studies report high mitochondrial toxicity while others show minimal effects?

Methodological Answer:

- Cell-Type Variability: Test multiple cell lines (e.g., HEK293 vs. HeLa) to identify tissue-specific differences in mitochondrial electron transport chain (ETC) sensitivity .

- Redox Buffering Capacity: Measure baseline glutathione levels (GSH/GSSG ratio) in models, as cells with high GSH may mask compound-induced oxidation .

- Dose Escalation: Use nanomolar to micromolar dosing to identify thresholds where ETC inhibition becomes irreversible .

Synthesis and Characterization Workflow

Synthesis: Catalytic methoxylation → benzoheptalene cyclization → acetamide coupling .

Purification: Column chromatography (silica gel, CHCl/MeOH) → recrystallization (ethyl acetate) .

Validation: NMR (δ 3.8–4.1 ppm for methoxy groups), HRMS (m/z 399.223), HPLC (t = 12.3 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.